molecular formula C9H8BrF3O2 B1531397 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene CAS No. 1162261-92-8

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene

Cat. No.: B1531397
CAS No.: 1162261-92-8
M. Wt: 285.06 g/mol
InChI Key: OPKZEZVDRCJEGC-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a bromo group, an ethoxy group, and a trifluoromethoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): Bromination of 2-ethoxy-4-(trifluoromethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

  • Nucleophilic Substitution: Starting from 1-bromo-2-ethoxybenzene, the trifluoromethoxy group can be introduced using trifluoromethanol under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene undergoes various types of reactions, including:

  • Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzoic acid.

  • Reduction: 1-Ethoxy-2-(trifluoromethoxy)benzene.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: It is employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene is compared to similar compounds such as:

  • 1-Bromo-4-(trifluoromethyl)benzene: Lacks the ethoxy group, resulting in different reactivity and applications.

  • 1-Bromo-2-ethoxybenzene: Lacks the trifluoromethoxy group, leading to variations in chemical behavior.

  • 1-Bromo-2,4-difluorobenzene: Contains different substituents, affecting its chemical properties and uses.

Properties

IUPAC Name

1-bromo-2-ethoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-2-14-8-5-6(3-4-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKZEZVDRCJEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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